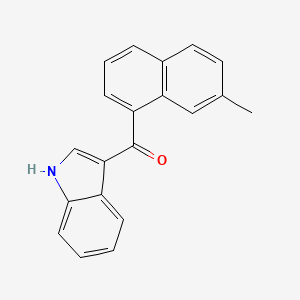
Bismuth, dichlorotris(4-chloro-2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- is an organobismuth compound with the chemical formula C21H18BiCl3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(4-chloro-2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-chloro-2-methylphenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bismuth oxides.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted organobismuth compounds .
Aplicaciones Científicas De Investigación
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in the preparation of other organobismuth compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bismuth, dichlorotris(4-chloro-2-methylphenyl)- involves its interaction with molecular targets and pathways. It can form complexes with various biomolecules, affecting their function. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Employed in various industrial applications.
Uniqueness
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- is unique due to its specific structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and form complexes with biomolecules sets it apart from other bismuth compounds .
Propiedades
Número CAS |
823213-27-0 |
|---|---|
Fórmula molecular |
C21H18BiCl5 |
Peso molecular |
656.6 g/mol |
Nombre IUPAC |
dichloro-tris(4-chloro-2-methylphenyl)bismuth |
InChI |
InChI=1S/3C7H6Cl.Bi.2ClH/c3*1-6-3-2-4-7(8)5-6;;;/h3*2,4-5H,1H3;;2*1H/q;;;+2;;/p-2 |
Clave InChI |
CDTWFYXNGUNXCX-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)[Bi](C2=C(C=C(C=C2)Cl)C)(C3=C(C=C(C=C3)Cl)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



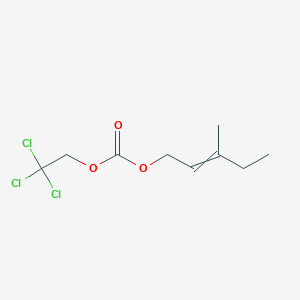


![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
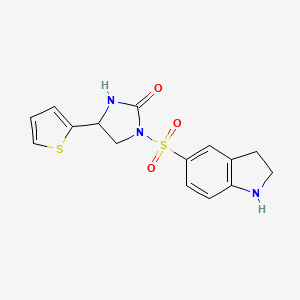
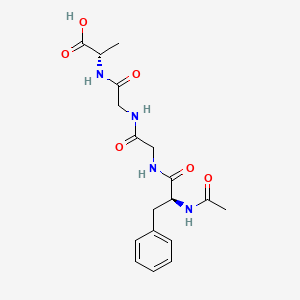

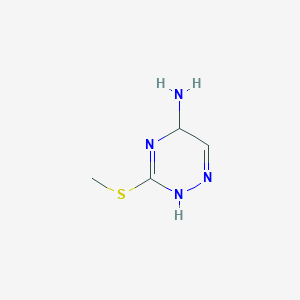
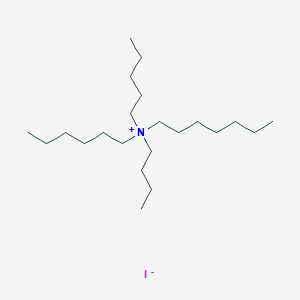
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
